molecular formula C8H9BF3KO B13454404 Potassium trifluoro(3-methoxy-5-methylphenyl)borate

Potassium trifluoro(3-methoxy-5-methylphenyl)borate

Cat. No.: B13454404
M. Wt: 228.06 g/mol
InChI Key: GHGCZFPEQSFJBH-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide is an organoboron compound that has gained attention in the field of organic synthesis. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide can be synthesized through the reaction of 3-methoxy-5-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at room temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro(3-methoxy-5-methylphenyl)boranuide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions are commonly employed, with reagents such as aryl halides and alkyl halides.

Major Products Formed

    Oxidation: 3-methoxy-5-methylphenylboronic acid.

    Reduction: 3-methoxy-5-methylphenylborane.

    Substitution: Various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-methoxy-5-methylphenyl)boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group enhances the stability of the compound and facilitates its participation in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(3-methoxyphenyl)boranuide
  • Potassium trifluoro(5-methoxycarbonyl-2-methylphenyl)boranuide
  • Potassium trifluoro(4-methoxyphenyl)boranuide

Uniqueness

Potassium trifluoro(3-methoxy-5-methylphenyl)boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.

Properties

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;trifluoro-(3-methoxy-5-methylphenyl)boranuide

InChI

InChI=1S/C8H9BF3O.K/c1-6-3-7(9(10,11)12)5-8(4-6)13-2;/h3-5H,1-2H3;/q-1;+1

InChI Key

GHGCZFPEQSFJBH-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC(=C1)OC)C)(F)(F)F.[K+]

Origin of Product

United States

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